1-Hexyl-2-(3-methoxy-3-oxopropyl)-1,1-dimethylhydrazin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hexyl-2-(3-methoxy-3-oxopropyl)-1,1-dimethylhydrazin-1-ium iodide is a chemical compound with a complex structure that includes a hydrazinium core
Vorbereitungsmethoden
The synthesis of 1-Hexyl-2-(3-methoxy-3-oxopropyl)-1,1-dimethylhydrazin-1-ium iodide typically involves multiple steps. The process begins with the preparation of the hydrazinium core, followed by the introduction of the hexyl and methoxy-oxopropyl groups. The final step involves the formation of the iodide salt. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained.
Industrial production methods for this compound may involve large-scale synthesis using automated equipment to ensure consistency and purity. The process is optimized to minimize waste and maximize yield, making it suitable for commercial applications.
Analyse Chemischer Reaktionen
1-Hexyl-2-(3-methoxy-3-oxopropyl)-1,1-dimethylhydrazin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. This is often achieved using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Hexyl-2-(3-methoxy-3-oxopropyl)-1,1-dimethylhydrazin-1-ium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Hexyl-2-(3-methoxy-3-oxopropyl)-1,1-dimethylhydrazin-1-ium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Hexyl-2-(3-methoxy-3-oxopropyl)-1,1-dimethylhydrazin-1-ium iodide can be compared with other similar compounds, such as:
- 1-Hexyl-2-(3-methoxy-3-oxopropyl)-1,1-dimethylhydrazin-1-ium chloride
- 1-Hexyl-2-(3-methoxy-3-oxopropyl)-1,1-dimethylhydrazin-1-ium bromide
These compounds share similar structures but differ in their counterions, which can affect their solubility, reactivity, and applications
Eigenschaften
CAS-Nummer |
113791-83-6 |
---|---|
Molekularformel |
C12H27IN2O2 |
Molekulargewicht |
358.26 g/mol |
IUPAC-Name |
hexyl-[(3-methoxy-3-oxopropyl)amino]-dimethylazanium;iodide |
InChI |
InChI=1S/C12H27N2O2.HI/c1-5-6-7-8-11-14(2,3)13-10-9-12(15)16-4;/h13H,5-11H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
GUVDYLULAHNKIN-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCC[N+](C)(C)NCCC(=O)OC.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.